molecular formula C11H10O3S B1465124 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester CAS No. 550998-58-8

6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester

Cat. No. B1465124
M. Wt: 222.26 g/mol
InChI Key: VMGJIYVZMYUFSI-UHFFFAOYSA-N
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Patent
US07534788B2

Procedure details

To a solution of methyl thioglycolate (1.29 mL, 14 mmol, 1.1 eq.) in 22 mL of DMSO was added Nail 50% (0.972 g, 20 mmol, 1.56 eq.) and the mixture was stirred for 5 Min., before 2-fluoro-4-methoxybenzaldehyde (2.00 g, 13 mmol) was added (strongly exothermic). When the internal temperature had reached again 25° C., the reaction mixture was poured onto crashed ice and the precipitate filtered off, washed with water, and dried to obtain 1.896 g of the title compound as light yellow crystals.
Quantity
1.29 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH2:2][SH:3].F[C:8]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:9]=1[CH:10]=O>CS(C)=O>[CH3:6][O:5][C:1]([C:2]1[S:3][C:12]2[CH:13]=[C:14]([O:16][CH3:17])[CH:15]=[CH:8][C:9]=2[CH:10]=1)=[O:4]

Inputs

Step One
Name
Quantity
1.29 mL
Type
reactant
Smiles
C(CS)(=O)OC
Name
Quantity
22 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C=O)C=CC(=C1)OC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 Min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had reached again 25° C.
ADDITION
Type
ADDITION
Details
the reaction mixture was poured
FILTRATION
Type
FILTRATION
Details
the precipitate filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=C(S1)C=C(C=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.896 g
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.